molecular formula C12H9BrN2O B1444591 N-(5-bromopyridin-3-yl)benzamide CAS No. 15862-47-2

N-(5-bromopyridin-3-yl)benzamide

Cat. No. B1444591
CAS RN: 15862-47-2
M. Wt: 277.12 g/mol
InChI Key: BPINVZNJXFKXPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of benzoyl isothiocyanate with malononitrile in KOH-EtOH . This process yields novel benzamide-based 5-aminopyrazoles , which serve as the precursor for further derivatization .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis N-(5-bromopyridin-3-yl)benzamide and its derivatives have been a subject of research due to their intriguing chemical properties and potential applications in various fields. One study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including compounds closely related to N-(5-bromopyridin-3-yl)benzamide. These compounds exhibit significant intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for their stabilization and potential applications in materials science and drug design (Saeed et al., 2020).

Antifungal Applications Another aspect of research on related benzamide derivatives explores their potential as antifungal agents. Synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been investigated for antifungal activity, highlighting the diverse biological applications of benzamide compounds (Narayana et al., 2004).

Biological Evaluation and Kinase Inhibition Further research includes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from antipyrine, showing potential biological applications. These compounds were screened against various enzymes, revealing their potential to bind nucleotide protein targets, which could have implications in medicinal chemistry and drug development (Saeed et al., 2015).

Anti-Fibrosis Drug Potential Moreover, the pharmacokinetics, metabolism, and tissue distribution of related benzamide derivatives have been examined, particularly for their role as ALK5 inhibitors, which suppress renal and hepatic fibrosis. Such studies indicate the potential of these compounds as effective oral anti-fibrotic drugs, demonstrating their significance in addressing fibrotic diseases (Kim et al., 2008).

Synthesis and Biological Activity of Benzamide Derivatives Research also extends to the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives. These studies aim to identify novel compounds with potential biological activities, further expanding the utility of benzamide derivatives in pharmacological and therapeutic applications (Bi, 2015).

properties

IUPAC Name

N-(5-bromopyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINVZNJXFKXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301795
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)benzamide

CAS RN

15862-47-2
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-amine (0.3 g, 1.734 mmol) in THF (8.67 ml) was added TEA (0.363 ml, 2.60 mmol), and then benzoyl chloride (0.292 g, 2.081 mmol) was added to the mixture at 0° C. After stirred for 2 hours at room temperature, the reaction mixture was quenched with saturated aq. NaHCO3 (50 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give N-(5-bromopyridin-3-yl)benzamide (0.435 g, 91%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.48 (2H, t, J=7.6 Hz), 7.58 (1H, t, J=7.4 Hz), 7.85-7.88 (2H, m), 8.38 (1H, brs), 8.40 (1H, d, J=1.6 Hz), 8.56-8.58 (2H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.363 mL
Type
reactant
Reaction Step One
Name
Quantity
8.67 mL
Type
solvent
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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